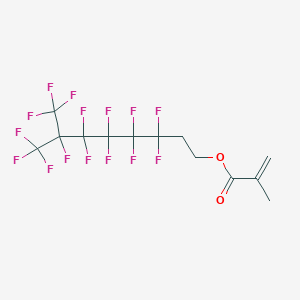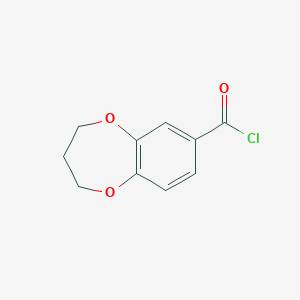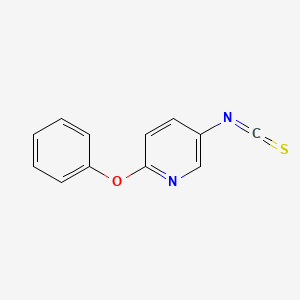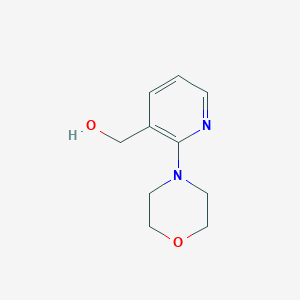![molecular formula C9H6F3N3S B1596833 4-[4-(三氟甲基)苯基]-1,2,3-噻二唑-5-胺 CAS No. 423769-76-0](/img/structure/B1596833.png)
4-[4-(三氟甲基)苯基]-1,2,3-噻二唑-5-胺
描述
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine, commonly known as TFP5, is a small molecule that has been studied for its potential therapeutic applications. TFP5 is a member of the thiadiazole family, which is a class of compounds that have been shown to have a variety of biological activities. TFP5 has been studied extensively for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to play a role in the development of Alzheimer's disease.
科学研究应用
Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol
Specific Scientific Field
Biochemistry and Biotechnology
Summary of the Application
This compound is an important pharmaceutical intermediate of a chemokine CCR5 antagonist. A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity .
Methods of Application or Experimental Procedures
The process involves the use of recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone. To overcome the conversion limitation due to poor solubility of the non-natural substrate, a polar organic solvent-aqueous medium was established to improve efficacy .
Results or Outcomes
Under optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 hours .
Kinetic Resolution of 1-(4-(Trifluoromethyl)phenyl)ethanol Enantiomers
Specific Scientific Field
Chemical Engineering and Catalysis
Summary of the Application
The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .
Methods of Application or Experimental Procedures
Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
Results or Outcomes
The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3% .
Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Chemosensors
Specific Scientific Field
Chemistry and Material Science
Summary of the Application
4-(Trifluoromethyl)phenyl isocyanate, a compound with a similar structure, has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis of PET chemosensors typically involves complex organic synthesis procedures.
Results or Outcomes
The synthesized chemosensors can be used for the detection of specific ions or molecules, contributing to various fields such as environmental monitoring, medical diagnostics, and chemical analysis .
Synthesis of Polymers and Monomers
Specific Scientific Field
Polymer Chemistry
Summary of the Application
4-(Trifluoromethyl)phenol, another compound with a similar structure, is used in the synthesis of polymers and monomers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis of polymers and monomers typically involves polymerization reactions, which can be initiated by heat, light, or catalysts.
Results or Outcomes
The synthesized polymers and monomers can be used in a wide range of applications, including the production of plastics, resins, adhesives, coatings, and many other materials .
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-8(13)16-15-14-7/h1-4H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPRRYYGDXSCNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381702 | |
| Record name | 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine | |
CAS RN |
423769-76-0 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423769-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



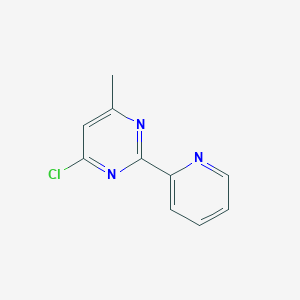
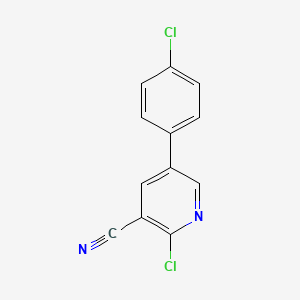
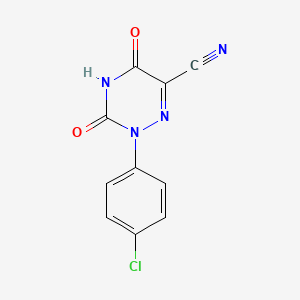
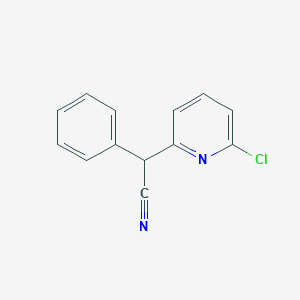
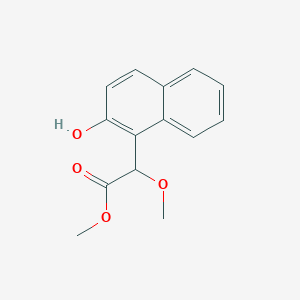
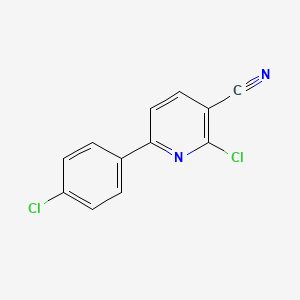
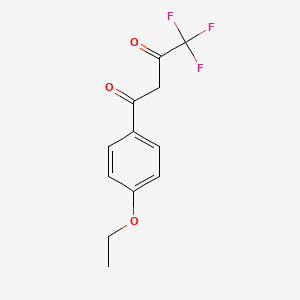
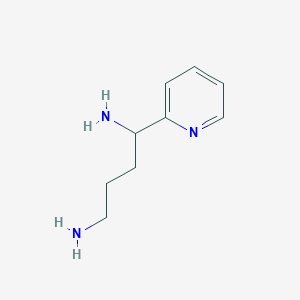
![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)
